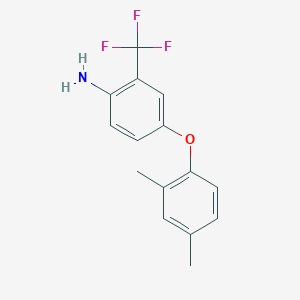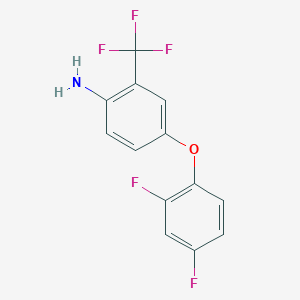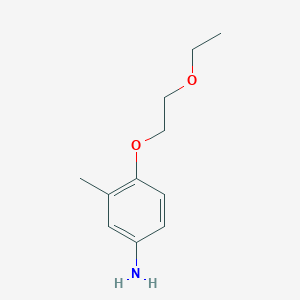
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine
Übersicht
Beschreibung
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine, commonly known as DITPA, is an organic compound with a wide range of applications in scientific research. As an indole-based compound, DITPA has a unique structure that gives it unique properties. It has been used in a variety of research applications, including in the study of enzyme inhibition, drug metabolism, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Compounds with structures similar to "4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine" are often synthesized for their unique properties and potential applications in materials science. For example, the synthesis of trifluoromethylated dihydro-1,4-oxathiin carboxanilides showcases the development of new agrochemical fungicides with excellent antifungal activities against various plant diseases (Nam et al., 2001). This indicates the role of trifluoromethylated compounds in enhancing the efficacy of agricultural chemicals.
Fluorinated Polyimides for Advanced Applications
Fluorinated compounds, like the one , are also pivotal in the synthesis of advanced polymeric materials. For instance, fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines have shown great potential in liquid-crystal display applications due to their excellent thermal stability, mechanical properties, and pretilt angles for nematic liquid crystals (Liu et al., 2002). This highlights the importance of such compounds in the development of high-performance materials for electronic devices.
Potential in Biological Applications
While the specific use in biological applications was not directly found, related research indicates the potential utility of similar compounds in this domain. For example, dopaminergic activity studies of substituted benzazepines reveal insights into the agonistic behavior of these compounds towards dopamine receptors, suggesting possible applications in neuroscience and pharmacology (Pfeiffer et al., 1982).
Electrochromic Devices and Conducting Polymers
Conducting polymers based on related compounds have been used in electrochromic devices (ECDs), showing promising electrochromic properties, stability, and potential for color-changing applications (Camurlu & Gültekin, 2012). This opens up avenues for the use of such compounds in smart windows, displays, and other optoelectronic devices.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)14-9-13(6-7-15(14)20)21-12-5-4-10-2-1-3-11(10)8-12/h4-9H,1-3,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWLKTFLGUZDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-(trifluoromethyl)phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



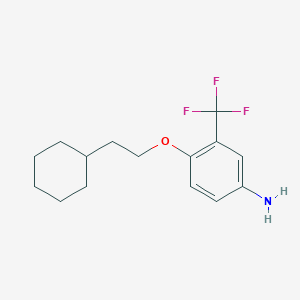
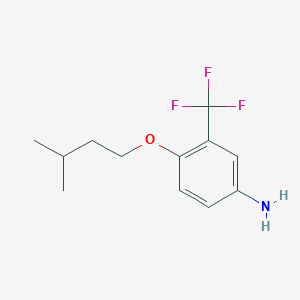
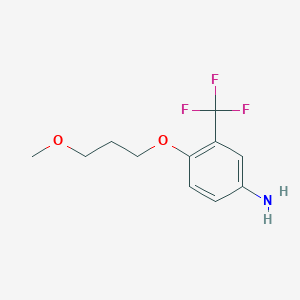
![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171721.png)

![4-[2-(4-Morpholinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171729.png)
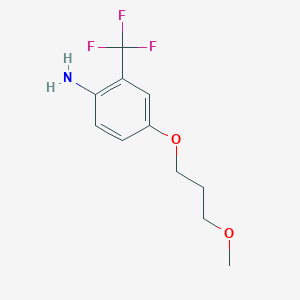
![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
